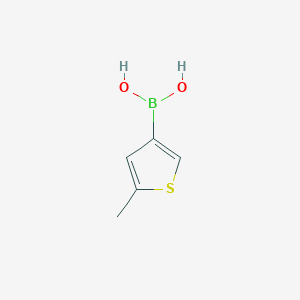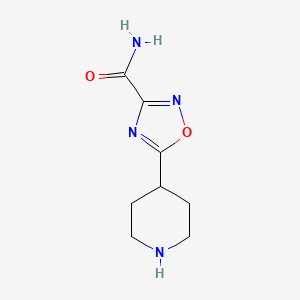
(5-Methylthiophen-3-yl)boronsäure
Übersicht
Beschreibung
(5-Methylthiophen-3-YL)boronic acid is a useful research compound. Its molecular formula is C5H7BO2S and its molecular weight is 141.99 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Methylthiophen-3-YL)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Methylthiophen-3-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylthiophen-3-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Moleküle
(5-Methylthiophen-3-yl)boronsäure wird als Reaktant für die Herstellung verschiedener biologisch aktiver Moleküle verwendet. So ist sie beispielsweise an der Herstellung selektiver Sphingosin-1-phosphat-Rezeptorantagonisten beteiligt, die eine wichtige Rolle in Signalwegen im Zusammenhang mit Immunantworten und anderen physiologischen Funktionen spielen .
Pharmazeutische Anwendungen
Diese Verbindung wird auch zur Synthese von Benzothienopyrimidinonen verwendet, die als Inhibitoren der humanen Proto-Onkogen-Proviraleinschleusungsstelle in Moloney-Murine-Leukämievirus-Kinasen wirken. Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung bestimmter Krebsarten .
Sensoranwendungen
Boronsäuren, darunter this compound, werden aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen in Sensoranwendungen eingesetzt. Sie können Teil von Sensoren zur Detektion von Catechol und seinen Aminoderivaten wie Dopamin, DOPA und DOPAC sein .
Katalyse
In der Katalyse werden Borinsäuren und ihre Derivate in Kreuzkupplungsreaktionen eingesetzt, die grundlegende Prozesse in der organischen Synthese sind und zur Bildung komplexer Moleküle aus einfacheren führen .
Medizinische Chemie
Die Verbindung findet in der medizinischen Chemie Verwendung, wo sie an der Synthese potenzieller pharmazeutischer Wirkstoffe beteiligt ist, die zur Behandlung verschiedener Krankheiten eingesetzt werden könnten .
Polymer- und Optoelektronikmaterialien
Schließlich werden Derivate von this compound bei der Entwicklung von Polymer- oder Optoelektronikmaterialien verwendet, was zu Fortschritten in der Materialwissenschaft beiträgt .
Wirkmechanismus
Target of Action
The primary target of (5-Methylthiophen-3-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups, such as (5-Methylthiophen-3-YL)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (5-Methylthiophen-3-YL)boronic acid . This reaction results in the formation of a new carbon–carbon bond, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (5-Methylthiophen-3-YL)boronic acid may be influenced by these factors.
Result of Action
The result of the action of (5-Methylthiophen-3-YL)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (5-Methylthiophen-3-YL)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of (5-Methylthiophen-3-YL)boronic acid may be influenced by the pH of the environment.
Biochemische Analyse
Biochemical Properties
(5-Methylthiophen-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is crucial for the selective recognition and binding of biological molecules possessing polyhydroxy motifs. The compound interacts with enzymes, proteins, and other biomolecules, such as saccharides and catechols, through the formation of five-membered boronate esters. These interactions are essential for various biochemical processes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Cellular Effects
The effects of (5-Methylthiophen-3-YL)boronic acid on cells and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Methylthiophen-3-YL)boronic acid can interfere with signaling pathways by binding to specific receptors or enzymes, thereby altering their activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes. These effects can result in alterations in cellular metabolism, impacting processes such as glucose uptake, energy production, and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of (5-Methylthiophen-3-YL)boronic acid involves its ability to form reversible covalent bonds with biomolecules, particularly those containing diol groups. This binding interaction is facilitated by the boronic acid moiety, which can form boronate esters with diols present in saccharides, catechols, and other biological molecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, (5-Methylthiophen-3-YL)boronic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methylthiophen-3-YL)boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable when stored in a dark, dry place at low temperatures (e.g., -20°C). Over time, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that (5-Methylthiophen-3-YL)boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo studies. These effects may include prolonged enzyme inhibition, changes in gene expression, and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of (5-Methylthiophen-3-YL)boronic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways, without causing significant toxicity. At high doses, (5-Methylthiophen-3-YL)boronic acid may induce toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
(5-Methylthiophen-3-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, (5-Methylthiophen-3-YL)boronic acid may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of (5-Methylthiophen-3-YL)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. For instance, (5-Methylthiophen-3-YL)boronic acid may be transported into cells via boric acid channels or other transporters, and its distribution within the cell may be influenced by binding to proteins or other biomolecules. This transport and distribution are crucial for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of (5-Methylthiophen-3-YL)boronic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (5-Methylthiophen-3-YL)boronic acid may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can influence metabolic processes and enzyme activity .
Eigenschaften
IUPAC Name |
(5-methylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOUTSJZHTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930303-82-5 | |
| Record name | (5-methylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)
![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)

![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)
![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)

![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)
![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)


